molecular formula C10H17ClN6 B8040909 1-Carbamimidamido-N-[3-(dimethylamino)phenyl]methanimidamide hydrochloride

1-Carbamimidamido-N-[3-(dimethylamino)phenyl]methanimidamide hydrochloride

Cat. No.: B8040909
M. Wt: 256.73 g/mol
InChI Key: XJPASHFLVAIPEH-UHFFFAOYSA-N
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Description

1-Carbamimidamido-N-[3-(dimethylamino)phenyl]methanimidamide hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its complex structure and the presence of functional groups that make it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Carbamimidamido-N-[3-(dimethylamino)phenyl]methanimidamide hydrochloride typically involves the reaction of appropriate amines with cyanamide derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Carbamimidamido-N-[3-(dimethylamino)phenyl]methanimidamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-Carbamimidamido-N-[3-(dimethylamino)phenyl]methanimidamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Carbamimidamido-N-[3-(dimethylamino)phenyl]methanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Phenformin hydrochloride: A biguanide hypoglycemic agent with similar structural features and biological activity.

    Metformin hydrochloride: Another biguanide used in the treatment of type II diabetes mellitus.

    Buformin hydrochloride: Similar in structure and function, used as an antidiabetic agent.

Uniqueness

1-Carbamimidamido-N-[3-(dimethylamino)phenyl]methanimidamide hydrochloride is unique due to its specific functional groups and the resulting chemical reactivity. Its potential biological activity and versatility in various chemical reactions make it a valuable compound in scientific research.

Properties

IUPAC Name

1-(diaminomethylidene)-2-[3-(dimethylamino)phenyl]guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6.ClH/c1-16(2)8-5-3-4-7(6-8)14-10(13)15-9(11)12;/h3-6H,1-2H3,(H6,11,12,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPASHFLVAIPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)N=C(N)N=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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